3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester
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Overview
Description
3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester is an organic compound with the molecular formula C15H20O3S It is known for its unique chemical structure, which includes a methoxy group, a propoxy group, and a propenethioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-propoxybenzaldehyde and ethyl 2-bromo-2-propenethioate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl 2-bromo-2-propenethioate reacts with 4-methoxy-3-propoxybenzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.
Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous feeding of reactants and removal of products, thus improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-propenethioic acid O-ethyl ester
- 3-(4-Propoxyphenyl)-2-propenethioic acid O-ethyl ester
- 3-(4-Methoxy-3-ethoxyphenyl)-2-propenethioic acid O-ethyl ester
Uniqueness
3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester is unique due to the presence of both methoxy and propoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
117666-85-0 | |
Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
O-ethyl (E)-3-(4-methoxy-3-propoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H20O3S/c1-4-10-18-14-11-12(6-8-13(14)16-3)7-9-15(19)17-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
InChI Key |
VFRJDRWMWFPRRY-VQHVLOKHSA-N |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C/C(=S)OCC)OC |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=CC(=S)OCC)OC |
Origin of Product |
United States |
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